Cas no 225933-67-5 ((2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid)

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid is a chiral carboxylic acid derivative characterized by its ethoxy and hydroxyl functional groups. This compound is of interest in synthetic and medicinal chemistry due to its potential as a versatile intermediate for the preparation of enantiomerically pure compounds. The presence of both hydroxyl and carboxyl groups enables its use in esterification and other derivatization reactions, while the ethoxy moiety may enhance solubility in organic solvents. Its stereospecific (2S) configuration makes it valuable for asymmetric synthesis applications. The compound’s structural features suggest utility in pharmaceutical research, particularly in the development of bioactive molecules requiring precise stereochemical control.
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid structure
225933-67-5 structure
Product name:(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
CAS No:225933-67-5
MF:C6H10O5
Molecular Weight:162.14100
MDL:MFCD34468057
CID:3039434
PubChem ID:15870440

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid 化学的及び物理的性質

名前と識別子

    • (S)-Malic acid β-ethyl ester
    • (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
    • (S)-4-Ethoxy-2-hydroxy-4-oxobutanoic acid
    • (2s)-4-ethoxy-2-hydroxy-4-oxobutanoic acid acid
    • 225933-67-5
    • SCHEMBL17132189
    • MDL: MFCD34468057
    • インチ: InChI=1S/C6H10O5/c1-2-11-5(8)3-4(7)6(9)10/h4,7H,2-3H2,1H3,(H,9,10)/t4-/m0/s1
    • InChIKey: FFOKDOPEBQXHEH-BYPYZUCNSA-N

計算された属性

  • 精确分子量: 162.05300
  • 同位素质量: 162.05282342Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 5
  • 重原子数量: 11
  • 回転可能化学結合数: 5
  • 複雑さ: 153
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: -0.6
  • トポロジー分子極性表面積: 83.8Ų

じっけんとくせい

  • PSA: 83.83000
  • LogP: -0.61490

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
TRC
E476535-2.5g
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
2.5g
$1349.00 2023-05-18
TRC
E476535-500mg
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
500mg
$345.00 2023-05-18
TRC
E476535-1000mg
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
1g
$666.00 2023-05-18
TRC
E476535-1g
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
1g
$ 550.00 2022-06-05
TRC
E476535-5g
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
5g
$ 1800.00 2023-09-07
eNovation Chemicals LLC
Y1095761-50mg
4-Ethyl (2S)-2-hydroxybutanedioate
225933-67-5 95%
50mg
$495 2025-02-25
eNovation Chemicals LLC
Y1095761-50mg
4-Ethyl (2S)-2-hydroxybutanedioate
225933-67-5 95%
50mg
$495 2024-07-28
TRC
E476535-250mg
(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid
225933-67-5
250mg
$190.00 2023-05-18
eNovation Chemicals LLC
Y1095761-50mg
4-Ethyl (2S)-2-hydroxybutanedioate
225933-67-5 95%
50mg
$495 2025-03-01

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid 関連文献

(2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acidに関する追加情報

Chemical Profile of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid (CAS No. 225933-67-5)

CAS No. 225933-67-5, identified chemically as (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid, represents a compound of significant interest in the field of pharmaceutical chemistry and biochemical research. This molecule, characterized by its specific stereochemistry and functional groups, has garnered attention due to its potential applications in drug development and synthetic biology. The enantiomeric purity and structural motifs of this compound make it a valuable intermediate in the synthesis of more complex molecules, particularly those targeting metabolic pathways and enzyme inhibition.

The (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid structure consists of a four-carbon backbone with an ester-like functionality at the terminal carbon, alongside hydroxyl and ethoxy substituents. This configuration imparts unique reactivity, making it a versatile building block for medicinal chemists. The (S) configuration at the second carbon introduces chirality, which is critical in many pharmacological contexts where enantiomeric differences significantly influence biological activity.

In recent years, there has been growing interest in the development of chiral auxiliaries and catalysts that facilitate the asymmetric synthesis of enantiomerically pure compounds. The (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid molecule has been explored as a precursor in such processes, particularly in the synthesis of β-lactam derivatives and other heterocyclic scaffolds that are prevalent in modern antibiotics. Its ability to undergo stereoselective reactions under controlled conditions has made it a subject of numerous synthetic studies.

One of the most compelling aspects of this compound is its role in exploring novel therapeutic pathways. Researchers have leveraged its structural features to develop inhibitors targeting enzymes involved in inflammatory responses and cancer metabolism. For instance, derivatives of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid have been investigated for their potential to modulate lipoxygenase pathways, which are implicated in various inflammatory diseases. Preliminary studies suggest that certain analogs exhibit significant anti-inflammatory properties without compromising liver function, a critical consideration in drug safety assessments.

The pharmacokinetic profile of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid and its derivatives has also been extensively studied. The ethoxy group enhances solubility while the hydroxyl moiety contributes to metabolic stability, factors that are crucial for drug bioavailability. Advanced computational modeling techniques have been employed to predict how modifications to this core structure can optimize pharmacokinetic parameters, such as absorption, distribution, metabolism, excretion (ADME), and toxicity (ADMET). These simulations have guided the design of next-generation compounds with improved therapeutic indices.

Moreover, the green chemistry principles have influenced synthetic methodologies involving (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid. Researchers are increasingly adopting catalytic processes that minimize waste and energy consumption while maintaining high yields and enantiomeric purity. Transition-metal-catalyzed reactions, including asymmetric hydrogenation and cross-coupling strategies, have been particularly effective in constructing complex derivatives from this precursor with minimal environmental impact.

The compound’s utility extends beyond pharmaceutical applications into agrochemical research. Modified versions of (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid have shown promise as intermediates in the synthesis of herbicides and fungicides that target specific enzymatic pathways in plants without harming beneficial microorganisms. This aligns with global trends toward sustainable agriculture practices that reduce reliance on broad-spectrum pesticides.

In academic settings, (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid serves as an educational tool for teaching advanced organic synthesis concepts. Its reaction pathways exemplify key transformations such as ester hydrolysis, oxidation-reduction reactions, and enantioselective synthesis—topics central to modern organic chemistry curricula. Collaborative projects involving this compound have fostered interdisciplinary research between chemists and biochemists seeking to bridge synthetic chemistry with biological function.

The regulatory landscape for compounds like (2S)-4-Ethoxy-2-hydroxy-4-oxobutanoic Acid continues to evolve with advancements in chemical safety assessment methodologies. Regulatory agencies now emphasize comprehensive characterization not only of parent compounds but also their potential metabolites through computational toxicology tools like Quantitative Structure Activity Relationships (QSAR). These approaches help predict adverse effects early in drug development pipelines before costly failures occur during clinical trials.

Future directions for research on CAS No. 225933-67-5 include exploring its role in developing treatments for neurodegenerative diseases where chiral intermediates play a pivotal role. Preliminary findings indicate that certain derivatives may interact with neurotransmitter receptors without causing off-target effects observed with earlier generations of drugs targeting these pathways. Such discoveries underscore how foundational compounds can lead to breakthroughs across multiple therapeutic domains when studied systematically over time.

おすすめ記事

推奨される供給者
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd